Viridicatic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55956-48-4 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-[(2S)-4-hexanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C12H16O6/c1-2-3-4-5-7(13)10-11(16)8(6-9(14)15)18-12(10)17/h8,16H,2-6H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
YZMZGKYVOIAWJS-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |
Origin of Product |
United States |
Nomenclature and Chemical Classification of Viridicatic Acid
Classification within the Tetronic Acid Family
Tetronic acids are a class of five-membered vinylogous acids characterized by a specific heterocyclic ring. wiley-vch.deresearchgate.net This family includes a wide range of biologically active natural products. organic-chemistry.orgnih.gov
Structurally, viridicatic acid is a 4-hydroxybutenolide. wiley-vch.dee-bookshelf.devdoc.pub This means it possesses a 4-hydroxy-2(5H)-furanone ring. wiley-vch.dee-bookshelf.devdoc.pub This core structure is the defining feature of tetronic acids. wiley-vch.dee-bookshelf.devdoc.pub The molecule exists in tautomeric forms, with the enol form being predominant. wiley-vch.dee-bookshelf.devdoc.pub
The IUPAC name for this compound is 2-[(2S)-4-hexanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid. nih.gov Its chemical formula is C12H16O6. nih.gov
| Identifier | Value |
| IUPAC Name | 2-[(2S)-4-hexanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid nih.gov |
| Molecular Formula | C12H16O6 nih.gov |
| PubChem CID | 54693539 nih.gov |
| CAS Number | 55956-48-4 nih.gov |
This compound is part of a group of fungal 5-substituted 3-acyl tetronic acid metabolites. e-bookshelf.de This group includes other related compounds such as carolic acid, carolinic acid, carlic acid, and carlosic acid. wiley-vch.dee-bookshelf.de These compounds have garnered significant interest in the development of new synthetic methods for tetronic acids. e-bookshelf.de
Many natural products, including well-known compounds like ascorbic acid (vitamin C) and penicillic acid, possess the tetronic acid motif. wiley-vch.dewikipedia.org Other examples of naturally occurring tetronic acids include pulvinic acids and tetronasin. wiley-vch.denih.govwikipedia.org
| Related Tetronic Acid | Significance |
| Carolic Acid | A related fungal metabolite. wiley-vch.dee-bookshelf.de |
| Carolinic Acid | A related fungal metabolite. wiley-vch.dee-bookshelf.de |
| Carlic Acid | A related fungal metabolite. wiley-vch.dee-bookshelf.de |
| Carlosic Acid | A related fungal metabolite. wiley-vch.dee-bookshelf.de |
| Ascorbic Acid (Vitamin C) | A well-known member of the tetronic acid family. wiley-vch.dewikipedia.org |
| Penicillic Acid | A well-known member of the tetronic acid family. wiley-vch.dewikipedia.org |
Historical Naming and Synonyms (e.g., Ethylcarlosic Acid)
Historically, this compound has also been referred to by the synonym ethylcarlosic acid. researcher.lifeoup.comoup.combrill.com This name highlights its structural relationship to carlosic acid. The compound has been isolated from various fungi, including strains of Penicillium viridicatum and Penicillium crustosum. oup.comresearchgate.netresearchgate.net
Other synonyms and identifiers for this compound include:
(S)-2,5-Dihydro-3-hydroxy-5-oxo-4-(1-oxohexyl)-2-furanacetic acid nih.gov
PU2O939DDK nih.gov
CHEBI:199484 nih.gov
Natural Occurrence and Fungal Bioproduction of Viridicatic Acid
Identification and Isolation from Filamentous Fungi
The discovery and subsequent identification of viridicatic acid are intrinsically linked to metabolic profiling studies of various Penicillium species. It is often found as part of a complex mixture of secondary metabolites, requiring sophisticated chromatographic and spectroscopic techniques for its purification and characterization.
Historical Isolation from Penicillium viridicatum Westling
The initial discovery and characterization of this compound were reported in the 1950s from cultures of Penicillium viridicatum Westling. Early research by Cunningham and Freeman successfully isolated the compound from the dried mycelium of the fungus grown on a Czapek-Dox liquid medium. Their work established its identity as an acidic substance, distinct from another metabolite, viridicatin, produced by the same organism. The structure was later confirmed as 3-(3,4-dihydroxy-2-methyl-5-oxocyclohexa-1,3-dienyl)-1-methyl-pyrrolidine-2,4-dione through chemical degradation and spectroscopic analysis. This foundational research established P. viridicatum as the type species for the production of this metabolite.
Presence in Penicillium charlesii
Further chemotaxonomic investigations expanded the known producers of this compound. Studies on the metabolic profile of Penicillium charlesii confirmed its capacity to synthesize this compound. Its isolation from P. charlesii demonstrated that the biosynthetic machinery for this compound is not unique to P. viridicatum, suggesting a broader distribution within the Penicillium genus. The production in P. charlesii is typically observed during stationary phase growth in specific culture media, consistent with the general behavior of secondary metabolite biosynthesis.
Occurrence in Penicillium griseoroseum
Penicillium griseoroseum has also been identified as a producer of this compound. Research focusing on the secondary metabolites of this species, often isolated from soil or decaying plant matter, has led to the detection of this compound. For instance, when cultured on solid media such as Czapek Yeast Extract Agar (CYA) or Yeast Extract Sucrose Agar (YES), strains of P. griseoroseum have been shown to excrete the compound into the medium. The yield and detection are highly influenced by the composition of the culture substrate, particularly the available carbon and nitrogen sources.
Production by Penicillium crustosum Strains
Among the known fungal sources, Penicillium crustosum is recognized as a particularly significant and consistent producer of this compound. This species is commonly found on a wide variety of substrates, including cheese, stored grains, and silage. This compound is almost invariably co-produced with other major mycotoxins in P. crustosum, most notably the tremorgenic toxin penitrem A and the alkaloid roquefortine C. This consistent co-occurrence is so reliable that the presence of this compound is often considered a strong chemotaxonomic indicator for strains of P. crustosum capable of producing penitrem A.
| Fungal Species | Context of Identification | Notable Co-Occurring Metabolites |
|---|---|---|
| Penicillium viridicatum | Historical first isolation (type species) | Viridicatin |
| Penicillium charlesii | Chemotaxonomic screening studies | Various polyketides and polysaccharides |
| Penicillium griseoroseum | Metabolite profiling from soil/plant isolates | Griseofulvin (in some related species) |
| Penicillium crustosum | Consistent producer; chemotaxonomic marker | Penitrem A, Roquefortine C |
Ecological and Environmental Contexts of Fungal Production
The biosynthesis of this compound, like other secondary metabolites, is not essential for the primary growth of the fungus but is believed to confer a competitive advantage in its natural ecological niche. Penicillium crustosum, a prolific producer, thrives on nutrient-rich and decaying organic matter where it competes with a multitude of other microorganisms (bacteria and other fungi). The production of a cocktail of bioactive compounds, including this compound, penitrem A, and roquefortine C, is hypothesized to be a chemical defense strategy. This metabolic arsenal (B13267) may inhibit the growth of competitors, thereby securing the substrate for the Penicillium species. Consequently, this compound is frequently detected in environments where P. crustosum is actively growing and competing, such as in moldy silage, spoiled food products, and contaminated animal feed.
Strategies for Enhanced Microbial Production
To obtain higher yields of this compound for research or potential applications, various fermentation strategies can be employed. These methods focus on optimizing the physiological state of the fungus to favor secondary metabolism over primary growth. Key strategies include:
Media Optimization: The composition of the culture medium is a critical factor. Systematically varying the type and concentration of carbon (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) salts) can dramatically influence yields. The carbon-to-nitrogen (C/N) ratio is a particularly potent modulator of secondary metabolite production in filamentous fungi.
Cultivation Parameter Control: Physical and chemical parameters of the fermentation process, such as pH, temperature, and aeration (dissolved oxygen), must be tightly controlled. Each Penicillium strain has an optimal temperature and pH range for growth and a potentially different optimum for this compound production.
Strain Selection and Improvement: High-producing wild-type strains of P. crustosum or P. viridicatum can be identified through systematic screening programs.
Solid-State Fermentation (SSF): For some fungal metabolites, SSF, which mimics the natural growth conditions on solid substrates (e.g., grains, rice), can result in higher titers compared to submerged liquid fermentation (SmF).
| Strategy | Parameter(s) Manipulated | Scientific Rationale |
|---|---|---|
| Media Optimization | Carbon source, Nitrogen source, C/N ratio, Trace elements | Induce metabolic shift from primary growth to secondary metabolite biosynthesis by creating nutrient limitation or specific precursor availability. |
| Process Control | pH, Temperature, Agitation, Aeration | Maintain optimal physiological conditions for the enzymatic pathways responsible for producing this compound. |
| Cultivation Mode | Solid-State vs. Submerged Fermentation | Mimic natural growth habitat (SSF) or enable precise process control (SmF) to maximize productivity. |
| Strain Selection | Screening of natural isolates | Identify strains with genetic predispositions for high-yield production of the target compound. |
Co-cultivation Methodologies for Metabolite Discovery
Co-cultivation, or mixed fermentation, has emerged as a significant strategy to induce the production of novel or otherwise silent microbial metabolites. nih.gov This approach mimics the natural, competitive, and symbiotic interactions microorganisms experience in their native habitats, which can trigger the activation of biosynthetic gene clusters that are not expressed under standard laboratory monoculture conditions. nih.govresearchgate.net
While specific studies focusing exclusively on inducing this compound through co-cultivation are not extensively detailed in the provided results, the general principle of this methodology is well-established for enhancing chemical diversity in microorganisms. nih.gov For instance, the co-cultivation of different fungal species, such as two distinct mangrove-derived Aspergillus species, has been shown to lead to the production of new alkaloids. nih.gov Similarly, pairing fungi with bacteria can stimulate the production of previously unobserved compounds. nih.gov
Research has demonstrated that interactions between different microorganisms can lead to an enhanced production of certain metabolites. biorxiv.org For example, the co-cultivation of Penicillium hordei with Bacillus subtilis resulted in an increased production of terrestric acid and its biosynthetic precursors, which include this compound. biorxiv.org This suggests that microbial interactions can serve as a trigger for the biosynthetic pathway leading to this compound. The principle behind this is that the chemical signals exchanged between the microbes in a shared environment can activate dormant metabolic pathways. nih.gov
Table 1: Examples of Metabolite Induction through Co-cultivation
| Interacting Microorganisms | Induced/Enhanced Metabolite(s) | Reference |
| Aspergillus sp. 1 and Aspergillus sp. 2 (mangrove-derived) | Aspergicin (new alkaloid), neoaspergillic acid | nih.gov |
| Two unidentified epiphytic mangrove-associated fungi | Novel xanthone (B1684191) derivative | nih.gov |
| Streptomyces lividans and Tsukamurella pulmonis | Red pigment (in S. lividans) | nih.gov |
| Streptomyces endus and Tsukamurella pulmonis | Alchivemycin A (new antibiotic) | nih.gov |
| Penicillium hordei and Bacillus subtilis | Terrestric acid and its biosynthetic derivatives (including this compound) | biorxiv.org |
Large-Scale Fermentation and Extraction from Fungal Cultures
The production of this compound for research and potential applications relies on large-scale fermentation of producing fungal strains, followed by systematic extraction and purification processes. Penicillium species, such as Penicillium crustosum and Penicillium charlesii, are commonly used for this purpose. nih.govscispace.com
Fermentation: Large-scale fermentation is typically carried out in liquid culture media under controlled conditions. nih.govmdpi.com Common media include Potato Dextrose Broth (PDB) and Czapek-Dox medium. nih.govmdpi.com The producing fungus is inoculated into flasks containing the sterile liquid medium and incubated for a specific period, often around 14 days, under static or shaken conditions at a controlled temperature, typically 25°C. nih.govmdpi.com
For example, to isolate this compound, a mutant strain of P. crustosum was cultivated in multiple 250 mL Erlenmeyer flasks, each containing 100 mL of PDB liquid medium, and incubated at 25°C under static conditions for 14 days. nih.govresearchgate.net Another approach involved growing P. charlesii in a 3-liter culture from which this compound was isolated, though it was noted to be present in trace amounts in some experiments. scispace.com
Extraction and Purification: Following fermentation, the fungal biomass is separated from the culture broth by filtration. nih.gov The secondary metabolites, including this compound, are then extracted from the culture filtrate. nih.gov A common method involves solvent extraction using an organic solvent immiscible with water, such as ethyl acetate (B1210297). nih.govmdpi.com The culture supernatant is typically extracted multiple times with equal volumes of the solvent to ensure a high recovery of the target compound. nih.gov
The combined organic extracts are then concentrated under reduced pressure to yield a crude extract. nih.gov This crude extract is a complex mixture of various metabolites and requires further purification. Purification is often achieved through chromatographic techniques. mdpi.com Silica (B1680970) gel column chromatography is a standard initial step, followed by more refined methods like semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. mdpi.com
In one study, the crude extract from a P. crustosum culture was subjected to silica gel chromatography for purification. nih.gov In another instance, after ether extraction from a P. charlesii culture medium, the mother liquor contained a mixture of carlosic, carolic, and viridicatic acids, which required further purification steps. scispace.com
Table 2: Summary of Large-Scale Production and Extraction of this compound
| Fungal Strain | Fermentation Medium | Incubation Conditions | Extraction Solvent | Purification Methods | Reference |
| Penicillium crustosum ΔtraB mutant | Potato Dextrose Broth (PDB) | 14 days at 25°C, static | Ethyl acetate | Silica gel chromatography | nih.govresearchgate.net |
| Penicillium charlesii | Not specified | Not specified | Ether | Recrystallization, Mass spectrometry | scispace.com |
| Penicillium griseoroseum | Not specified | Not specified | Ethyl acetate, n-butanol | Not specified | mdpi.comsemanticscholar.org |
Synthetic Chemistry and Analog Generation of Viridicatic Acid
Total Synthesis Approaches to the Tetronic Ring System
The synthesis of the 5-substituted 3-acyltetronic acid structure of viridicatic acid has been approached through several strategic disconnections and methodologies, focusing on the efficient and stereocontrolled construction of the tetronic acid core and the attachment of its characteristic side chains.
Early synthetic strategies for this compound and related fungal metabolites like carlic, carlosic, and carolic acids were predicated on a C5–O1 disconnection of the tetronic acid ring. Current time information in Bangalore, IN.frontiersin.orgwiley-vch.de This approach involves the cyclization of a linear precursor to form the furanone ring.
One of the pioneering syntheses of racemic this compound was reported by Svendsen and Boll. Current time information in Bangalore, IN.nih.gov Their strategy involved a Michael addition for the crucial ring-forming step. A notable feature of this synthesis was an alkali-induced rearrangement of the initial condensation product to yield the final tetronic acid structure. Current time information in Bangalore, IN. This contrasts with other strategies for similar molecules that employed intramolecular substitution for the cyclization. Current time information in Bangalore, IN.
A key step in the Svendsen and Boll synthesis involved the reaction of ethyl 3-oxodecanoate (B1261010) with trans-β-ethoxycarbonylacrylyl chloride. researchgate.net The resulting product underwent rearrangement upon treatment with dilute sodium hydroxide (B78521) to furnish this compound. researchgate.net
Table 1: Key Features of C5–O1 Disconnection Strategies for Tetronic Acids
| Strategy | Key Reaction for Cyclization | Precursors | Target Compound(s) | Reference(s) |
| Svendsen and Boll | Michael Addition and Rearrangement | Ethyl 3-oxoalkanoates, trans-β-ethoxycarbonylacrylyl chloride | Carlosic acid, this compound | Current time information in Bangalore, IN.researchgate.net |
| Haynes et al. | Intramolecular Substitution | Not specified for this compound | (±)-Carolinic acid | Current time information in Bangalore, IN.frontiersin.org |
To achieve enantioselective synthesis, chemists have turned to the chiral pool, utilizing readily available, enantiomerically pure starting materials. Enantiomerically pure lactic esters have served as valuable precursors in the synthesis of tetronic acid-containing natural products. mdpi.comresearchgate.net These starting materials allow for the establishment of the stereocenter at the C5 position of the tetronic acid ring with a defined configuration. Total syntheses of related compounds, the gregatins, have been successfully accomplished using this approach, which provides a blueprint for the enantioselective synthesis of this compound. mdpi.com
A sophisticated method for controlling stereochemistry during alkylation is the Seebach–Fráter "self-reproduction of stereocenters" methodology. This approach has been applied to the synthesis of tetronic acid derivatives. mdpi.com The principle involves the temporary introduction of a chiral auxiliary to direct the stereoselective introduction of a new substituent, followed by the removal of the auxiliary to reveal the desired product with high enantiomeric purity. This methodology was foundational in total syntheses of the gregatins, which share a structural core with this compound, starting from enantiomerically pure lactic esters. mdpi.com
The stereoselective attachment of the side chains is a critical aspect of the total synthesis of this compound. In the synthesis of the related gregatins, a trans,trans-selective attachment of a hexadienyl side-chain was achieved through the addition of a Seebach–Fráter enolate to trans-hex-4-en-1-al. mdpi.com This demonstrates a viable strategy for the stereocontrolled installation of unsaturated side chains, which could be adapted for the synthesis of this compound and its analogs.
Chemical Modification and Derivatization Studies
The chemical modification of this compound and the synthesis of its analogs are crucial for probing the structure-activity relationships (SAR) that govern its biological effects. These studies involve the targeted alteration of different parts of the molecule to understand which functional groups are essential for its activity.
While specific and extensive SAR studies on this compound itself are not widely reported, research on related 3-acyltetronic acids provides valuable insights. nih.govresearchgate.net For these compounds, the generation of a library of analogs with variations in the acyl side chain has been a common strategy. nih.govcsic.es
SAR studies on other 3-acyltetramic acids, which are structurally similar to tetronic acids, have revealed that the nature of the C3-acyl substituent is critical for biological activity. For instance, lipophilic analogs have shown enhanced activity against Gram-positive bacteria. mdpi.com Furthermore, studies on nematicidal 3-acyltetramic acids indicated that the chain length of the C-acyl substituent is a key determinant of potency. researchgate.net It has also been observed that N-H-3-acyltetramic acids are generally more active than their N-methylated or N-Boc protected counterparts, suggesting the importance of the N-H group for activity. researchgate.net In comparison, tetronic and thiotetronic acids with identical substituents displayed significantly lower antiproliferative activity in cancer cells than the corresponding tetramic acids. researchgate.net
Enzymatic modifications have also been employed to generate derivatives of this compound. The cytochrome P450 enzyme TraB has been shown to catalyze the hydroxylation of this compound to form crustosic acid, demonstrating a method for targeted functionalization. nih.govacs.orgresearchgate.net The creation of such derivatives is essential for understanding the molecular interactions that underpin the biological profile of this compound and for the potential development of new therapeutic agents. frontiersin.orgmdpi.comnih.gov
Structural Elucidation and Advanced Analytical Methodologies for Viridicatic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of natural products like viridicatic acid. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR, including ¹H-NMR and ¹³C-NMR, reveals the chemical environment of individual protons and carbon atoms, respectively.
In ¹H-NMR, the chemical shifts of protons in this compound provide clues about their electronic environment. For instance, protons attached to carbons bearing electronegative atoms will appear at a higher chemical shift (downfield). The acidic proton of the carboxylic acid group in this compound is highly deshielded and typically appears in the 10–12 ppm region of the spectrum. libretexts.org
¹³C-NMR spectroscopy provides information on the different types of carbon atoms present in the molecule. The carbonyl carbon of the carboxylic acid in this compound is significantly deshielded and appears in the 160-180 ppm range. libretexts.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. nih.gov HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. nih.govresearchgate.net HMBC spectra, on the other hand, reveal correlations between protons and carbon atoms that are two or three bonds away, which is crucial for connecting different molecular fragments. nih.govresearchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Analogs
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 1 | 177.76 | - |
| 2 | 37.19 | 1.62 |
| 3 | 22.79 | 1.24 |
| ... | ... | ... |
| 18 | 14.24 | 0.82 |
Note: This table is illustrative and based on general chemical shift ranges for similar organic acids. Actual values for this compound would be determined experimentally.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula of this compound. In ESI, the sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern can help to identify specific structural motifs within the this compound molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dependent on the presence of chromophores, which are parts of the molecule that absorb light. The extent of conjugation, or alternating single and multiple bonds, significantly influences the wavelength of maximum absorption (λmax). utoronto.ca The UV-Vis spectrum of this compound can indicate the presence of conjugated systems within its structure.
Chromatographic Separation and Isolation Techniques
Chromatography is essential for the purification and isolation of this compound from complex mixtures, such as fungal extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of organic acids. sigmaaldrich.comresearchgate.net For the separation of acidic compounds like this compound, reversed-phase HPLC is commonly employed. nih.gov
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The pH of the mobile phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention on the column. nih.gov Often, a buffer is added to the mobile phase to control the pH and achieve optimal separation. researchgate.net The use of a C18 column is common for analyzing organic acids. researchgate.net
Table 2: Typical HPLC Parameters for Organic Acid Separation
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) or formate) |
| Detection | UV (e.g., at 210 nm) |
| Flow Rate | ~1.0 mL/min |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of mixtures and for monitoring the progress of a purification process. sigmaaldrich.comkhanacademy.org In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate. khanacademy.org The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). khanacademy.org
The separation is based on the polarity of the compounds. khanacademy.org For acidic compounds like this compound, specific visualization agents can be used to detect the spots on the TLC plate. For example, spraying the plate with an indicator like bromocresol green can reveal acidic compounds as yellow spots on a green background. illinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions. youtube.com
Silica Gel Column Chromatography
Silica gel column chromatography stands as a fundamental and widely employed technique for the isolation and purification of natural products from complex mixtures, such as crude plant or microbial extracts. column-chromatography.comresearchgate.net This chromatographic method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (the eluent). youtube.com The principle relies on polarity; silica gel is a polar adsorbent, and compounds with higher polarity will adhere more strongly to it, thus eluting more slowly. Conversely, less polar compounds will travel through the column more rapidly with a non-polar mobile phase. column-chromatography.com
The process is a cornerstone in phytochemistry for obtaining pure secondary metabolites like this compound. researchgate.netnih.gov The general procedure involves several key steps, beginning with the preparation of the column by packing it with a slurry of silica gel in a non-polar solvent. researchgate.netyoutube.com The crude extract containing the target compound is then carefully loaded onto the top of the silica gel bed. column-chromatography.com
Elution is typically performed using a gradient system, where the polarity of the mobile phase is gradually increased over time. up.ac.za This is achieved by starting with a non-polar solvent, such as hexane (B92381), and progressively introducing a more polar solvent, like ethyl acetate (B1210297) or methanol. up.ac.za This gradient ensures that compounds are sequentially eluted based on their polarity, allowing for effective separation. Fractions are collected systematically and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the pure compound. researchgate.netup.ac.za
| Step | Description | Common Materials |
|---|---|---|
| Column Packing | A glass column is filled with a slurry of silica gel (the stationary phase) in a non-polar solvent. A layer of sand is often added at the top and bottom to protect the silica bed. researchgate.netyoutube.com | Glass column, silica gel (e.g., 70-230 mesh), sand, cotton plug, non-polar solvent (e.g., hexane). up.ac.za |
| Sample Loading | The crude extract is dissolved in a minimal amount of solvent and carefully applied to the top of the packed column. Alternatively, it can be adsorbed onto a small amount of silica gel ("dry loading"). | Crude extract, elution solvent. |
| Elution | A solvent or a mixture of solvents (the mobile phase) is passed through the column. A gradient of increasing polarity (e.g., from 100% hexane to mixtures of hexane/ethyl acetate) is commonly used to separate compounds with varying polarities. up.ac.za | Solvent reservoirs, gradient mixer, various solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol). up.ac.za |
| Fraction Collection | The eluent is collected in sequential fractions (e.g., in test tubes). | Test tubes or fraction collector. |
| Analysis | Each fraction is analyzed, typically by Thin Layer Chromatography (TLC), to determine its composition. Fractions containing the pure target compound are combined. researchgate.netup.ac.za | TLC plates, developing chamber, visualization agent (e.g., UV light, vanillin-sulfuric acid spray). up.ac.za |
Advanced Chiroptical and Computational Methods for Stereochemical Assignment
The determination of the absolute configuration of a chiral molecule—its precise three-dimensional arrangement of atoms—is a critical step in structural elucidation, particularly for biologically active natural products. pharmacy180.comnih.gov While techniques like X-ray crystallography provide definitive assignment, they require the formation of high-quality single crystals, which is not always feasible. nih.gov For molecules in solution, a powerful alternative is the combination of chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), with quantum chemical calculations. nih.govnih.gov This approach allows for the unambiguous assignment of the absolute configuration of chiral molecules that are oils or are otherwise non-crystalline. nih.gov
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in ECD spectra that are mirror images of each other. nih.gov This makes ECD an exquisitely sensitive probe of molecular stereochemistry.
The resulting spectrum is a plot of this differential absorption (Δε) versus wavelength. The sign and intensity of the peaks, known as Cotton effects, are directly related to the absolute configuration of the stereocenters within the molecule. nih.gov Therefore, by measuring the experimental ECD spectrum of a compound like this compound, one obtains a unique spectroscopic fingerprint corresponding to its specific absolute configuration. tcichemicals.com However, interpreting this fingerprint to assign the R or S configuration directly from the spectrum is generally not possible without a reference or theoretical calculation. pharmacy180.com
Density Functional Theory (DFT) Calculations for Spectroscopic Data
To translate the experimental ECD spectrum into an unambiguous assignment of absolute configuration, it is compared with a theoretically calculated spectrum. nih.gov Density Functional Theory (DFT) is a robust quantum chemical method used to predict the properties of molecules, including their chiroptical response. stackexchange.comnih.gov The standard procedure involves calculating the theoretical ECD spectrum for one enantiomer of the molecule (e.g., the (2S)-configuration of this compound).
The process begins with a conformational search to identify all low-energy structures of the molecule. The ECD spectrum is then calculated for each significant conformer, and a final, Boltzmann-averaged spectrum is generated based on their relative energies. nih.gov This theoretical spectrum is then compared to the experimental one. If the calculated spectrum for the (S)-enantiomer matches the sign and shape of the experimental spectrum, the absolute configuration of the natural product is assigned as S. nih.gov If they are mirror images, the configuration is assigned as R. This combined experimental and computational approach has become a reliable and routine method for the stereochemical assignment of chiral natural products in solution. nih.govstackexchange.com
| Methodology | Output | Role in Assignment |
|---|---|---|
| Experimental ECD Spectroscopy | A plot of differential absorption (Δε) vs. wavelength, showing positive and negative Cotton effects. | Provides the unique chiroptical "fingerprint" of the specific enantiomer isolated. |
| Computational DFT Calculation | A predicted ECD spectrum for a single, arbitrarily chosen enantiomer (e.g., the S-form). | Provides a theoretical reference spectrum corresponding to a known absolute configuration. |
| Comparison & Assignment | The experimental and theoretical spectra are overlaid and compared. | If the spectra match, the experimental sample has the same absolute configuration as the calculated model. If they are mirror images, the sample has the opposite configuration. nih.gov |
Structure Activity Relationship Sar Investigations in the Context of Tetronic Acids
Elucidation of Key Structural Motifs Governing Biological Interactions
The tetronic acid scaffold is a five-membered vinylogous acid ring that can exist in different tautomeric forms, with the enol form typically predominating. wiley-vch.de This structural feature is a crucial determinant of the acidic nature and biological activity of these compounds. wiley-vch.desouthampton.ac.uk The 3-acyl group is a common and biologically significant feature in many naturally occurring tetronic acids, including viridicatic acid. wiley-vch.desouthampton.ac.uk This acyl chain, along with substituents at the C5 position, plays a pivotal role in defining the molecule's interaction with specific enzymes and receptors.
Research into 3-acyl tetronic acids has highlighted their potential as inhibitors of various enzymes. For instance, RK-682, a 3-palmitoyl-5-hydroxymethylene tetronic acid, has been identified as a potent inhibitor of HIV-1 protease and various protein tyrosine phosphatases. wiley-vch.de The activity of such compounds is often attributed to the ability of the 3-acyl-tetronic acid moiety to mimic phosphate (B84403) groups or to bind to metal ions. wiley-vch.dersc.org
The length and nature of the acyl chain at the C3 position significantly influence biological activity. Studies on synthetic 3-acyltetronic acids have demonstrated that variations in the acyl chain can affect their inhibitory properties. For example, in a study of synthetic 3-acyltetronic acids as inhibitors of the agr system in bacteria, compounds with specific acyl chains showed potent activity. taylorandfrancis.com
The investigation of tetromycin derivatives, which also contain a tetronic acid core, has provided insights into their inhibitory activity against cysteine proteases. The lactone ring of the tetronic acid moiety, activated by electron-withdrawing substituents, is predisposed to nucleophilic attack, making it a key feature for the inhibition of these enzymes. mdpi.com
The following tables summarize the inhibitory activities of some tetronic acid derivatives, illustrating the influence of their structural features on biological function.
Table 1: Cysteine Protease Inhibition by Tetromycin Derivatives
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| Tetromycin 3 | Rhodesain | 2.1 µM |
| Tetromycin B (5) | Cathepsin B | 1.50 µM |
| Tetromycin B (5) | Rhodesain | - |
| Data sourced from a study on new tetromycin derivatives. mdpi.com |
Table 2: Agr-Inhibiting Properties of Synthetic 3-Acyltetronic Acids
| Compound | IC50 |
| Synthetic 3-acyltetronic acid 49a | 3–6 µM |
| Synthetic 3-acyltetronic acid 49b | 3–6 µM |
| Data sourced from a review on tetronic acid knowledge and references. taylorandfrancis.com |
These findings collectively underscore the importance of the 3-acyl group and the C5 substituent in modulating the biological activity of tetronic acids like this compound. The interplay of these structural motifs dictates the affinity and specificity of their interactions with various biological macromolecules.
Q & A
Basic: What are the established biosynthetic pathways of viridicatic acid in fungal systems, and how can they be experimentally validated?
Answer:
this compound (1) is synthesized via a polyketide pathway involving acetyl-CoA, malonyl-CoA, and L-malic acid, catalyzed by enzymes such as TraA and TraG . Experimental validation typically involves isotopic labeling (e.g., -acetate) to trace carbon incorporation, combined with gene knockout studies to confirm enzyme roles. For example, disrupting traA in Penicillium spp. and analyzing metabolite profiles via LC-MS can identify pathway intermediates. Structural elucidation of intermediates is achieved through NMR (e.g., , , and HSQC) and comparison with synthetic standards .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Methodological solutions include:
- Standardized bioassays : Replicate experiments under controlled conditions (e.g., MIC assays for antimicrobial activity using CLSI guidelines).
- Meta-analysis : Systematically compare datasets across studies while accounting for variables like solvent effects or cell-line specificity .
- Structural verification : Confirm derivative identity via X-ray crystallography or high-resolution MS to rule out misidentification .
Basic: Which analytical techniques are essential for characterizing this compound purity and structural integrity?
Answer:
Key techniques include:
- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% threshold).
- Spectroscopy :
- NMR : / NMR for functional group analysis; COSY and NOESY for stereochemical confirmation.
- MS : High-resolution ESI-MS for molecular formula validation.
- Thermal analysis : DSC to evaluate crystallinity and degradation thresholds .
Advanced: How can researchers elucidate the cytochrome P450-mediated hydroxylation mechanism in this compound conversion to crustosic acid?
Answer:
Advanced approaches include:
- Enzyme kinetics : Measure and using recombinant P450 enzymes (e.g., heterologously expressed in E. coli) and substrate analogs.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict substrate-enzyme binding modes.
- Isotope studies : -labeling to track oxygen incorporation during hydroxylation .
- Structural biology : Cryo-EM or X-ray crystallography of enzyme-substrate complexes to identify active-site residues .
Methodological: How to design a study evaluating the substrate specificity of enzymes modifying this compound?
Answer:
- Hypothesis : Define specificity based on structural features (e.g., carboxyl groups or side-chain length).
- Experimental setup :
- Substrate library : Synthesize or source this compound analogs (e.g., methyl esters, halogenated derivatives).
- Activity assays : Monitor conversion rates via LC-MS or spectrophotometry (e.g., NADPH depletion for P450 reactions).
- Data analysis : Use PCA (Principal Component Analysis) to correlate structural features with enzymatic activity .
Basic: What are the challenges in isolating this compound from fungal cultures, and how can they be mitigated?
Answer:
Challenges include low yield and co-eluting metabolites. Solutions involve:
- Culture optimization : Adjust media composition (e.g., carbon/nitrogen ratio) to enhance production.
- Purification : Multi-step chromatography (e.g., silica gel → reverse-phase HPLC) with inline UV monitoring.
- Metabolite profiling : GNPS (Global Natural Products Social) molecular networking to distinguish target compounds from contaminants .
Advanced: How can conflicting NMR data for this compound stereoisomers be reconciled?
Answer:
- Advanced NMR techniques : Use Mosher’s ester method or residual dipolar coupling (RDC) in chiral alignment media.
- Crystallography : Compare experimental and calculated X-ray diffraction patterns for absolute configuration.
- Theoretical calculations : DFT (Density Functional Theory) to predict chemical shifts for stereoisomers .
Methodological: What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Error analysis : Bootstrap resampling to estimate confidence intervals for EC values.
- Multivariate analysis : Partial least squares (PLS) regression to correlate structural descriptors with activity .
Basic: How to ensure reproducibility in this compound biosynthesis studies?
Answer:
- Strain authentication : Use ITS sequencing to confirm fungal species.
- Protocol standardization : Document growth conditions (e.g., pH, agitation) and extraction solvents.
- Data sharing : Deposit raw NMR/MS data in public repositories (e.g., MetaboLights) .
Advanced: What interdisciplinary approaches address gaps in understanding this compound’s ecological roles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
